Sub-Nanomolar NK1 Receptor Affinity Distinct from Generic Indole-Piperazine Carboxamides
In radioligand displacement assays using [125I]-substance P on gerbil NK1 receptor expressed in HEK293 cell membranes, (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone demonstrates an IC50 of 0.290 nM [1]. Against the human NK1 receptor ortholog, the compound exhibits an IC50 of 0.200 nM [2]. In contrast, the broader class of indole-2-yl-(4-methyl-piperazin-1-yl)-methanones evaluated in parallel SAR campaigns for the histamine H4 receptor typically exhibit NK1 receptor affinities in the micromolar range, representing a >1000-fold difference in target engagement [3].
| Evidence Dimension | NK1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.290 nM (gerbil NK1); 0.200 nM (human NK1) |
| Comparator Or Baseline | Indole-2-yl-(4-methyl-piperazin-1-yl)-methanones (class-level baseline): micromolar range NK1 affinity |
| Quantified Difference | >1000-fold (sub-nanomolar vs. micromolar) |
| Conditions | Displacement of [125I]-substance P from NK1 receptor expressed in HEK293 cell membranes; 30 min incubation; liquid scintillation counting |
Why This Matters
Sub-nanomolar NK1 affinity is a demonstrable, quantifiable point of differentiation for this specific unsubstituted piperazine scaffold relative to methylated or substituted piperazine analogs, guiding procurement for programs targeting NK1-mediated pathways.
- [1] BindingDB. (2025). BDBM50106365 (CHEMBL3596492): Affinity Data for Gerbil Substance-P Receptor (NK1). Curated from Bristol-Myers Squibb data by ChEMBL. View Source
- [2] BindingDB. (2025). BDBM50106365 (CHEMBL3596492): Affinity Data for Human Substance-P Receptor (NK1). Curated from Bristol-Myers Squibb data by ChEMBL. View Source
- [3] Venable, J. D., Cai, H., Chai, W., et al. (2005). Preparation and Biological Evaluation of Indole, Benzimidazole, and Thienopyrrole Piperazine Carboxamides: Potent Human Histamine H4 Antagonists. Journal of Medicinal Chemistry, 48(26), 8289-8298. DOI: 10.1021/jm0502081. View Source
